N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-propylbenzenesulfonamide
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Overview
Description
The compound “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-propylbenzenesulfonamide” is a complex organic molecule that contains a piperazine ring, a methoxyphenyl group, and a benzenesulfonamide moiety . Piperazine rings are common in many pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug . The methoxyphenyl group is a common substituent in many organic compounds and can influence the compound’s reactivity and properties. Benzenesulfonamide is a functional group that is often found in sulfa drugs, which are used as antibiotics.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Piperazines, for example, can undergo a variety of reactions, including alkylation, acylation, and substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational methods or determined experimentally .Scientific Research Applications
Serotonin Receptor Antagonism
N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides have been identified as high-affinity and selective 5-HT6 antagonists. These compounds, including variants like SB-357134, have shown promise in pre-clinical evaluations due to their ability to penetrate the central nervous system (CNS) and exhibit pharmacological activity that may be beneficial for treating various CNS disorders. The specific compound's role in serotonin receptor antagonism highlights its potential in neuroscience research, particularly for conditions influenced by serotonin receptor activity (Bromidge et al., 2001).
Antimicrobial Activity
Derivatives of piperazine, including those integrated with benzofuran and dinitrobenzenesulfonamide, have been investigated for their antimicrobial properties. Compounds such as those synthesized from 4-methoxybenzenesulfonyl chloride have shown good to moderate activities against various test microorganisms. This suggests that such compounds could be utilized in the development of new antimicrobial agents, particularly against resistant strains of bacteria (Bektaş et al., 2007).
Antihypertensive and Diuretic Agents
N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives have been synthesized and evaluated for their antihypertensive and diuretic activities. These compounds have shown significant activity, which can be compared with standard drugs in the treatment of hypertension and related conditions. The synthesis and bioactivity of these compounds provide a basis for further development of effective antihypertensive and diuretic agents (Rahman et al., 2014).
Tuberculosis Inhibition
Molecular hybridization techniques have been employed to design compounds integrating piperazine, substituted-benzofuran, amino acids, and 2,4-dinitrobenzenesulfonamide into a single molecular architecture. These hybrids have been synthesized and shown to possess inhibitory activity against the Mycobacterium tuberculosis H37Rv strain. Some of these compounds have displayed MIC values equal to or superior to ethambutol, a standard tuberculosis treatment, highlighting their potential as novel anti-tuberculosis agents (Murthy et al., 2021).
Mechanism of Action
Target of Action
The primary targets of this compound are Alpha1-Adrenergic Receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with α1-ARs. These receptors are unambiguously associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with these receptors can influence these pathways and their downstream effects.
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By interacting with these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially leading to therapeutic effects in the treatment of various disorders .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3S/c1-3-4-19-5-11-22(12-6-19)29(26,27)23-13-14-24-15-17-25(18-16-24)20-7-9-21(28-2)10-8-20/h5-12,23H,3-4,13-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXOKFUCYKDISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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